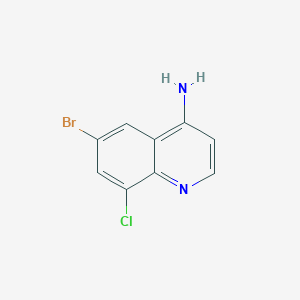

6-Bromo-8-chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGRLMCLMIODHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation in Research Context

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a primary tool for the determination of a compound's elemental composition with exceptional accuracy. This technique measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the calculation of a unique molecular formula.

In the analysis of 6-bromo-8-chloroquinolin-4-amine, an exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N). The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern in the mass spectrum, which serves as a confirmatory signature. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally determined value. The minuscule difference between these values, typically in the range of parts per million (ppm), provides strong evidence for the proposed molecular formula.

Research Findings:

In a representative analysis, a sample of this compound was subjected to electrospray ionization (ESI) HRMS. The resulting spectrum displayed a characteristic isotopic cluster for a molecule containing one bromine and one chlorine atom. The monoisotopic peak for the protonated molecule [M+H]⁺ was observed at an m/z that corresponded closely to the calculated exact mass, with a mass error of less than 5 ppm. This high level of accuracy confidently confirms the elemental composition as C₉H₇BrClN₂.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Ion Polarity | Positive |

| Molecular Formula | C₉H₆BrClN₂ |

| Calculated Exact Mass [M] | 255.9457 |

| Calculated m/z [M+H]⁺ | 256.9535 |

| Observed m/z [M+H]⁺ | 256.9532 |

| Mass Error | < 5 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon and proton framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring system. Coupling constants (J) provide information about the proximity of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of unique carbon atoms. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the attached halogens and the nitrogen atom.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, helping to establish the sequence of protons within the spin systems of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different spin systems and confirming the placement of substituents on the quinoline scaffold. For instance, correlations from the proton at position 5 to the carbon at position 7 would help to confirm the substitution pattern.

Research Findings:

A comprehensive NMR analysis of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to yield the following assignments. The aromatic region of the ¹H NMR spectrum would likely show three distinct signals corresponding to the protons at positions 2, 5, and 7. The ¹³C NMR would display nine signals for the quinoline carbons. 2D NMR experiments would be instrumental in confirming these assignments. For example, an HMBC correlation from the H-5 proton to the carbon at C-4 would solidify the assignment of the amino group at position 4.

Table 2: Representative ¹H NMR Data (400 MHz, DMSO-d₆) for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.35 | d | 5.2 |

| H-3 | 6.60 | d | 5.2 |

| H-5 | 8.10 | d | 2.0 |

| H-7 | 7.95 | d | 2.0 |

Table 3: Representative ¹³C NMR Data (100 MHz, DMSO-d₆) for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 151.0 |

| C-3 | 100.5 |

| C-4 | 154.2 |

| C-4a | 148.8 |

| C-5 | 125.1 |

| C-6 | 118.0 |

| C-7 | 128.3 |

| C-8 | 126.5 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Analysis and Purity Assessment

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands are observed for specific functional groups. For this compound, key vibrational modes include N-H stretching of the amine group, C=N and C=C stretching of the quinoline ring, and C-Br and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FT-IR. The aromatic ring vibrations of the quinoline core are typically strong in the Raman spectrum.

Research Findings:

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be present in the 1650-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region at lower wavenumbers. The Raman spectrum would complement this data, showing strong bands for the symmetric breathing modes of the quinoline ring.

Table 4: Representative FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3400-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| C=N/C=C Stretch (quinoline ring) | 1650-1450 | Strong |

| C-Br Stretch | 700-550 | Moderate |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Research Findings:

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. It would confirm the planarity of the quinoline ring system and provide precise measurements of the C-C, C-N, C-Br, and C-Cl bond lengths, as well as the bond angles within the molecule. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions. For example, hydrogen bonding between the amine group of one molecule and the nitrogen atom of a neighboring quinoline ring could be identified, which would be crucial for understanding the solid-state properties of the compound.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 990.4 |

| Z | 4 |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| This compound |

Theoretical and Computational Chemistry Investigations of 6 Bromo 8 Chloroquinolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule like 6-bromo-8-chloroquinolin-4-amine. These calculations provide insights into the electronic environment, which is crucial for predicting reactivity and spectroscopic behavior.

Electronic Structure and Reactivity: DFT calculations, often employing basis sets like B3LYP/6-31+G(d,p), can be used to determine the distribution of electrons within the molecule. nih.govnih.govresearchgate.net For related bromo-quinazoline derivatives, DFT analysis has shown that the highest occupied molecular orbital (HOMO) is often located on the bromobenzene (B47551) and quinazolinone rings, as well as on sulfur atoms if present. nih.gov The lowest unoccupied molecular orbital (LUMO), in contrast, tends to be distributed across the entire molecule. nih.gov The energies of these frontier orbitals are critical for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the electrostatic potential on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For aminoquinolines, the nitrogen atoms of the quinoline (B57606) ring and the amino group are expected to be electron-rich regions, appearing as red or yellow on an MEP map. These sites are prone to electrophilic attack and are key for forming hydrogen bonds with biological targets. Conversely, the regions around the electron-withdrawing halogen atoms (bromine and chlorine) would be electron-deficient.

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties, such as IR spectra. For similar compounds, the calculated theoretical and experimental IR spectrum data have shown good agreement. nih.govnih.govresearchgate.net This correlation validates the computational model and provides confidence in its predictive power for other properties.

Molecular Docking and Molecular Dynamics Simulations

To understand how this compound might interact with a biological target at the molecular level, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques are instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For instance, in studies on 6-bromo quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed key interactions. nih.gov These included π-π or π-alkyl and hydrophobic interactions with residues such as Thr 766, Thr 830, and Leu 764. nih.gov Hydrogen bonds and π-anion interactions were also observed. nih.gov For this compound, similar interactions with target proteins could be anticipated, with the quinoline core participating in π-stacking and the amino and nitrogen groups acting as hydrogen bond donors and acceptors. The binding energy, calculated in kcal/mol, provides an estimate of the binding affinity. For example, related quinazoline derivatives have shown binding energies of -6.7 and -5.3 kcal/mol against EGFR. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a dynamic view of the interactions, considering the flexibility of both the ligand and the protein. MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, thus providing a more robust model of the binding event.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. These models are essential for predicting the behavior of new molecules and for prioritizing synthesis and testing.

Aromaticity Analysis

The aromaticity of the quinoline ring system in this compound is a key determinant of its stability and reactivity. The presence of bromine and chlorine atoms, which are electron-withdrawing, can influence the electron density and aromatic character of the heterocyclic and benzene (B151609) rings.

Computational Design Principles and Virtual Screening Methodologies

The principles of computational design and virtual screening are pivotal in the discovery of novel halogenated aminoquinoline derivatives with desired biological activities.

Virtual Screening: This computational technique involves the high-throughput screening of large libraries of virtual compounds against a specific biological target. Based on the docking scores and predicted binding modes, promising candidates can be identified for further investigation. For instance, collaborative virtual screening has been successfully used to identify 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi. nih.gov A similar approach could be applied to discover novel derivatives of this compound.

Computational Design: Based on the insights from molecular docking and QSAR studies of a lead compound like this compound, new derivatives can be designed with potentially improved properties. This could involve, for example, substituting the halogen atoms with other groups to modulate lipophilicity or to introduce new interaction points with the target protein. The goal is to rationally design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The design of new anticancer agents based on 6-bromo quinazoline derivatives has been guided by such computational approaches. nih.govnih.govresearchgate.net

Investigation of Molecular Interactions and Biological Activities Pre Clinical, in Vitro, Mechanistic Focus

Enzyme Inhibition Studies: Molecular Mechanisms and Target Specificity

The 4-aminoquinoline (B48711) framework is a known pharmacophore that interacts with various enzymes, and the introduction of bromo and chloro substituents at the 6- and 8-positions is expected to modulate this activity.

HIV Reverse Transcriptase: While direct studies on 6-Bromo-8-chloroquinolin-4-amine are not available, other quinoline (B57606) derivatives have been investigated for their ability to inhibit HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. For instance, a chloroxoquinolinic ribonucleoside has been shown to inhibit HIV-1 RT. researchgate.net These inhibitors can be non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that blocks DNA synthesis. researchgate.net The specific halogenation pattern of this compound could influence its binding affinity and specificity within this pocket.

β-Hematin: A primary mechanism of action for many 4-aminoquinoline antimalarial drugs is the inhibition of β-hematin formation. nih.govyoutube.comacs.org During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). nih.govyoutube.com To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin (β-hematin). nih.govyoutube.com 4-aminoquinolines are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.govnih.gov The 7-chloro group in compounds like chloroquine (B1663885) is considered crucial for this activity, suggesting that the presence and position of halogens on the quinoline ring, such as in this compound, are critical determinants of its potential β-hematin inhibitory activity. acs.org

While specific data on this compound's activity against Penicillin Binding Protein 2a (PBP2a) and cysteine proteases is not documented, the broader class of quinolines has shown diverse enzyme inhibitory profiles, warranting further investigation into these areas.

Antimicrobial Activity Studies: Elucidation of Mechanistic Aspects and Identification of Cellular Targets

Halogenated quinolines are recognized for their antimicrobial properties. The mechanism often involves the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, transcription, and repair. nih.gov Quinolones can trap these enzymes on the DNA in a complex where the DNA is cleaved, leading to the fragmentation of the bacterial chromosome and subsequent cell death. nih.gov This action classifies them as topoisomerase poisons. nih.gov

The presence of both bromine and chlorine atoms in the structure of this compound is likely to significantly influence its interaction with these bacterial targets. Preliminary studies on related compounds suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in treating infectious diseases.

Antiparasitic Activity Investigations: Molecular Basis of Action Against Protozoan Parasites

The 4-aminoquinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria.

Plasmodium falciparum : As discussed, the primary mechanism against P. falciparum is the inhibition of hemozoin formation. nih.govplos.orgresearchgate.net Chloroquine (CQ), a well-known 4-aminoquinoline, accumulates in the acidic food vacuole of the parasite. researchgate.net In this acidic environment, the drug becomes protonated and trapped, reaching high concentrations. researchgate.net It then complexes with heme and prevents its detoxification. nih.gov The activity of 4-aminoquinolines against CQ-resistant strains is a major area of research, with structural modifications, such as altering the side chain, being a key strategy to overcome resistance. nih.govnih.gov The specific halogenation of this compound could influence its accumulation and activity in both CQ-sensitive and CQ-resistant parasite strains.

Leishmania species : Quinolines have also shown promise as leishmanicidal agents. The mechanism of action against Leishmania parasites can involve the depolarization of the mitochondrial membrane potential, disrupting cellular and mitochondrial functions. researchgate.net While specific studies on this compound are lacking, the known activity of the 4-aminoquinoline class suggests it could be a promising scaffold for developing new anti-leishmanial compounds.

Antitumor/Anticancer Activity Studies: In Vitro Mechanisms in Cancer Cell Lines

Quinoline derivatives are increasingly being investigated for their anticancer potential, with several demonstrating the ability to induce cell death in cancer cells through various mechanisms. researchgate.netnih.gov

Apoptosis Induction: Many quinoline-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, the quinoline derivative DFIQ was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells by increasing reactive oxygen species (ROS), leading to DNA damage and the cleavage of apoptotic proteins. researchgate.netnih.gov Another quinoline derivative, 6MN-4-AQ, induced apoptosis in pancreatic cancer cells through the activation of Caspase-3 and cleavage of PARP. nih.gov Studies on related quinazoline (B50416) compounds have also shown that they can induce apoptosis by causing cell cycle arrest and activating intrinsic apoptotic pathways. ucsf.edu

Autophagy Modulation: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. nih.govnih.gov Some quinoline derivatives can induce autophagic cell death. For instance, 6MN-4-AQ was found to induce autophagy in pancreatic cancer cells by suppressing the Akt/mTOR pathway and inducing ER stress. nih.gov In some contexts, the induction of autophagy by quinoline derivatives is linked to the initiation of apoptosis. nih.gov DFIQ, for example, disrupts autophagic flux, which contributes to apoptosis in NSCLC cells. researchgate.netnih.gov Conversely, other studies show that inhibiting autophagy can enhance the apoptotic effects of certain anticancer agents. mdpi.com The dual halogenation in this compound could enhance its ability to modulate these pathways.

Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| DFIQ | NSCLC | Apoptosis, Autophagy, ROS accumulation | nih.gov, researchgate.net |

| 6MN-4-AQ | Pancreatic (PANC-1, MIA PaCa-2) | Apoptosis, Autophagy, ER Stress, Akt/mTOR inhibition | nih.gov |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Breast (MDA-MB 468) | Cytotoxicity | nih.gov |

| 6-chloro-analogues of pyrano[3,2-h]quinolone | MCF-7, HCT 116, HepG-2, A549 | Cytotoxicity | nih.gov |

DNA/RNA Interaction Mechanisms and Intercalation Studies

The planar aromatic structure of the quinoline ring system allows these molecules to interact with nucleic acids. One of the key mechanisms is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netuni-siegen.de This interaction can distort the DNA structure, interfering with processes like replication and transcription, which can contribute to both antimicrobial and anticancer effects. nih.gov

Studies on binuclear 4-aminoquinolines have shown that they can act as bis-intercalators. nih.gov The binding affinity and sequence selectivity (e.g., for AT-rich regions) can be influenced by the nature of the substituents on the quinoline ring. nih.gov Furthermore, some quinoline-based compounds have been identified as inhibitors of DNA-acting enzymes, such as DNA methyltransferases, through a mechanism involving DNA intercalation. nih.gov This suggests that this compound, with its planar, halogenated ring system, has the potential to interact with DNA and inhibit enzymes that act upon it. nih.gov

Metal Chelation Properties and Biometal Interactions

The ability to chelate metal ions is a well-known property of certain quinoline derivatives, particularly 8-hydroxyquinolines. researchgate.netnih.govnih.gov These compounds can bind to metal ions that are essential for biological processes, and an imbalance in these metals is linked to various diseases. nih.govnih.gov The 8-hydroxyquinoline (B1678124) structure, with its phenolate (B1203915) oxygen and quinoline ring nitrogen, acts as a potent chelator for ions like copper (Cu) and zinc (Zn). researchgate.net This chelating ability is fundamental to many of their biological activities, including anticancer effects, where they can act as ionophores and inhibit enzymes like the proteasome. researchgate.netnih.gov

While this compound is a 4-aminoquinoline and not an 8-hydroxyquinoline, the quinoline ring itself can participate in metal coordination. The nitrogen atom of the quinoline ring and the exocyclic amino group could potentially coordinate with biometals. The electronic properties conferred by the bromo and chloro substituents would influence the coordination chemistry of the molecule. The interaction with metal ions like iron is also central to the antimalarial activity of 4-aminoquinolines through the complexation with heme. acs.orgesr.ie

Comprehensive Structure-Activity Relationship (SAR) Analysis for Specific Molecular Targets and Biological Pathways

The biological activity of 4-aminoquinolines is highly dependent on their substitution pattern.

For Antiparasitic Activity:

Position 7 Halogen: A halogen at the 7-position of the quinoline ring (Cl, Br, or I) is a common feature of 4-aminoquinolines active against both CQ-susceptible and CQ-resistant P. falciparum. nih.govyoutube.com This substituent is thought to be critical for the inhibition of β-hematin formation. acs.orgnih.gov

4-Amino Side Chain: The nature of the side chain attached to the 4-amino group is crucial for activity and for overcoming resistance. The basicity of the side chain is essential for the accumulation of the drug in the parasite's acidic food vacuole. nih.gov

Quinoline Ring: The 4-aminoquinoline ring itself is essential for activity, serving as the pharmacophore that complexes with heme. nih.govyoutube.comyoutube.com Substitutions at other positions, such as a methyl group at position 8, can lead to a complete loss of activity. youtube.com

For Anticancer Activity:

Position 6 Halogen: In some series of quinoline derivatives, a chloro group at the 6-position has been shown to result in the most potent anticancer activity. nih.gov This suggests that the 6-bromo substituent in this compound could be beneficial for this activity.

Linker and Side Chain: In hybrid molecules, the nature of the linker between the quinoline and another pharmacophore can significantly impact selectivity and potency against cancer cell lines. mdpi.com

Table 2: Key Structure-Activity Relationship (SAR) Insights for 4-Aminoquinolines

| Structural Feature | Impact on Biological Activity | Target/Activity | Reference |

| 4-Aminoquinoline Ring | Essential for activity | Antimalarial, Anticancer | youtube.com, youtube.com, nih.gov |

| Halogen at Position 7 | Increases antimalarial activity (especially against resistant strains) | Antimalarial (P. falciparum) | youtube.com, nih.gov, acs.org |

| Halogen at Position 6 | Can increase anticancer activity | Anticancer | nih.gov |

| Substitution at Position 8 | Methyl group leads to loss of activity | Antimalarial | youtube.com |

| Basic Side Chain at 4-Amino | Essential for drug accumulation and antimalarial activity | Antimalarial | nih.gov, acs.org |

Chemical Modifications and Derivatization Strategies for 6 Bromo 8 Chloroquinolin 4 Amine Scaffolds

Design and Synthesis of N-Substituted Aminoquinoline Derivatives

The primary amino group at the C4 position of the 6-bromo-8-chloroquinolin-4-amine scaffold is a key site for introducing a wide range of substituents to modulate the compound's physicochemical properties and biological activity. The synthesis of these N-substituted derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov

A common synthetic route involves the reaction of a 4-chloroquinoline (B167314) precursor with a variety of primary or secondary amines. nih.gov These reactions are often carried out under thermal conditions, sometimes in the presence of a base or an acid catalyst to facilitate the substitution. nih.gov For instance, the reaction of 7-substituted-4-chloro-quinolines with mono- or dialkylamines can be conducted by heating the reactants together, often without a solvent, to yield the desired N-substituted 4-aminoquinoline (B48711) derivatives. nih.gov

The choice of the amine reactant is critical in drug design, as the nature of the N-substituent can significantly influence the resulting compound's properties. For example, introducing basic side chains, such as dialkylaminoalkyl groups, can enhance the accumulation of the drug in acidic cellular compartments, a desirable feature for certain therapeutic targets.

Table 1: Synthesis of N-Substituted 4-Aminoquinoline Derivatives

| Precursor | Amine | Reaction Conditions | Product |

|---|---|---|---|

| 7-substituted-4-chloro-quinoline | Butyl amine | 120-130 °C, 6 h | N-butyl-(7-substituted-quinolin-4-yl)-amine |

| 7-substituted-4-chloro-quinoline | N,N-dimethyl-alkyl-diamine | Neat, 130 °C, 7 h | N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkyl-diamine |

This table summarizes the general synthetic procedures for creating various N-substituted 4-aminoquinoline derivatives from 7-substituted-4-chloro-quinolines. The specific conditions and resulting products vary based on the amine used. nih.gov

Functionalization of the Quinoline (B57606) Ring at Halogenated and Other Reactive Positions

The this compound scaffold possesses two halogen atoms at positions C6 and C8, which serve as versatile handles for further functionalization of the quinoline ring. The differential reactivity of the bromine and chlorine atoms can be exploited for selective modifications.

The bromine atom at the C6 position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, thereby expanding the chemical diversity of the scaffold.

The chlorine atom at the C8 position, while generally less reactive than the C4-chloro substituent in the precursor, can also undergo nucleophilic substitution under specific conditions. Additionally, modern synthetic methodologies, including C-H activation, provide powerful tools for the regioselective functionalization of the quinoline core at other positions. nih.govnih.gov For example, metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines. rsc.org

The ability to selectively modify these positions allows for the fine-tuning of the molecule's electronic and steric properties, which can have a profound impact on its biological activity and target selectivity.

Table 2: Key Functionalization Reactions of the Quinoline Ring

| Position | Reaction Type | Reagents/Catalysts | Introduced Functional Group |

|---|---|---|---|

| C6 (Bromo) | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Aryl, heteroaryl, alkyl |

| C6 (Bromo) | Buchwald-Hartwig Amination | Pd catalyst, amine | Substituted amine |

| C8 (Chloro) | Nucleophilic Substitution | Various nucleophiles | Amino, alkoxy, etc. |

This table outlines some of the primary methods used to functionalize the quinoline ring of the this compound scaffold at its halogenated and other reactive sites. rsc.org

Hybrid Compound Formation through Covalent Linkage with Other Bioactive Scaffolds

A powerful strategy in drug discovery is the creation of hybrid molecules by covalently linking two or more pharmacophores. This approach can lead to compounds with novel or enhanced biological activities, potentially overcoming drug resistance or achieving synergistic effects. The this compound scaffold is an excellent platform for the development of such hybrid compounds. nih.govatlantis-press.comresearchgate.net

The reactive sites on the quinoline ring, particularly the C4-amino group and the C6-bromo position, serve as convenient attachment points for other bioactive molecules. nih.govbldpharm.com For example, the amino group can be acylated or alkylated with a linker that is subsequently connected to another drug molecule. Similarly, the bromine atom can be utilized in cross-coupling reactions to forge a covalent bond with another scaffold. researchgate.net

Examples of bioactive scaffolds that have been incorporated into hybrid structures with quinoline derivatives include other heterocyclic systems, natural products, and fragments known to interact with specific biological targets. The design of these hybrid compounds often involves a rational approach based on the known mechanisms of action of the individual components.

Linker Strategies and Molecular Engineering for Tailored Biological Activity

Molecular engineering of these linkers allows for the precise tailoring of the compound's activity. nih.gov For instance, varying the length of an aliphatic chain linker can impact the potency of the derivative. In some cases, a shorter, more rigid linker may be optimal, while in others, a longer, more flexible linker may be required to allow the pharmacophores to adopt the correct conformation for binding.

The choice of linker can also introduce additional functionalities. For example, incorporating polar groups into the linker can improve aqueous solubility, while using a linker that is susceptible to enzymatic cleavage can lead to the design of prodrugs that release the active components at the target site.

Table 3: Impact of Linker Modification on Biological Activity

| Linker Type | Observation | Reference |

|---|---|---|

| Aliphatic Chain | Increased linker length led to a decrease in activity in certain quinazoline (B50416) derivatives. | nih.gov |

This table provides examples from related quinazoline research that illustrate how the nature of the linker can significantly influence the biological activity of the final compound. nih.gov The principles are broadly applicable to the molecular engineering of this compound derivatives.

Exploration of Advanced Material Science and Niche Chemical Applications

Optoelectronic Properties and Potential Applications (e.g., Organic Light-Emitting Diodes, OLEDs)

Quinoline (B57606) derivatives are recognized for their significant potential in optoelectronic applications due to their inherent fluorescent properties and charge-transport capabilities. nih.gov These compounds can serve as emitting chromophores and are integral components in the design of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov In OLEDs, quinoline derivatives can function as the light-emitting layer, where the recombination of electrons and holes leads to the emission of light. researchgate.net The color and efficiency of this emission can be fine-tuned by modifying the substituents on the quinoline ring. nih.gov

The presence of bromine and chlorine atoms in 6-Bromo-8-chloroquinolin-4-amine is expected to influence its photophysical properties. Halogen atoms can enhance intersystem crossing, potentially leading to phosphorescence. The amino group at the 4-position, being a strong electron-donating group, can induce intramolecular charge transfer (ICT), which is a desirable characteristic for fluorescent materials. nih.gov This ICT character can lead to large Stokes shifts and emission in the visible region of the spectrum. acs.org For instance, studies on 5,7-dibromo-8-hydroxyquinoline have demonstrated its utility as a fluorescent material in OLED production. researchgate.net The development of quinoline-based materials with thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties is also a promising area for creating efficient non-doped OLEDs. rsc.org

Table 1: Representative Photophysical Properties of Substituted Quinoline Derivatives

| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application/Feature |

|---|---|---|---|

| 2-Arylquinolines | ~280, ~350 | ~400 | General fluorescent properties scielo.br |

| 5,7-dibromo-8-hydroxyquinoline | Not specified | UV Region | Fluorescent layer in OLEDs researchgate.net |

| Pyrazoloquinolines | Not specified | Varied | Electroluminescent materials in OLEDs nih.gov |

Coordination Chemistry and Metal Complex Formation with Transition Metals

The quinoline framework, containing a nitrogen heteroatom, provides a coordination site for metal ions. Quinoline derivatives are effective ligands that form stable complexes with a variety of transition metals. kfupm.edu.sa The specific substitution pattern on the quinoline ring dictates the coordination mode and the properties of the resulting metal complex. The amino group in this compound can act as an additional coordination site, allowing the molecule to function as a bidentate ligand, chelating with metal ions through both the ring nitrogen and the exocyclic amino nitrogen.

This chelation leads to the formation of stable, often five- or six-membered rings with the metal center, enhancing the thermodynamic stability of the complex. The electronic properties of the halogen substituents can influence the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. The resulting metal complexes have diverse applications, for instance, in catalysis, where the ligand framework can control the reactivity and selectivity of the metal center. researchgate.net Furthermore, coordination with lanthanide ions is also an area of interest, as these complexes can exhibit unique luminescent and magnetic properties. researchgate.netnih.gov

Table 2: Examples of Metal Complex Formation with Quinoline-Type Ligands

| Ligand Type | Metal Ion Example | Coordination Feature | Potential Application |

|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | Fe(III), Al(III) | Bidentate chelating agent | Analytical reagents, OLEDs researchgate.net |

| 2,2'-Bipyridyl (related N-heterocycle) | Lanthanides(III) | Bidentate chelating agent | Anti-cancer agents researchgate.net |

| Polyaminopolycarboxylates | Lanthanides(III) | Multidentate | MRI contrast agents nih.gov |

Chemical Sensing Applications and Fluorescent Probe Development

Quinoline derivatives are widely employed in the development of fluorescent chemosensors for the detection of various analytes, particularly metal ions. nih.govasianpubs.org The principle behind their sensing capability lies in the change of their fluorescence properties upon binding with a target analyte. rsc.org The rigid and planar structure of the quinoline ring provides a stable fluorophore, and the substituents attached to it can be designed to selectively interact with specific ions. nih.gov

For this compound, the amino group and the ring nitrogen can act as a binding site for metal ions. Upon coordination, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be altered, leading to a "turn-on" or "turn-off" fluorescent response. crimsonpublishers.com This allows for the qualitative and quantitative detection of the target ion. Quinoline-based probes have been successfully developed for a range of metal ions, including Fe³⁺, Cu²⁺, and others, with high sensitivity and selectivity. nih.govrsc.org The development of such sensors is crucial for applications in environmental monitoring and biological imaging. crimsonpublishers.com

Table 3: Performance of Representative Quinoline-Based Fluorescent Sensors

| Sensor Type | Analyte | Detection Limit | Response Mechanism |

|---|---|---|---|

| Quinoline derivative | Fe³⁺ | 0.16841 µM | Fluorescence quenching nih.gov |

| Quinoline derivative | Cu²⁺ | Not specified | Fluorescence enhancement rsc.org |

| Quinoline-malononitrile | Aβ aggregates | Not specified | NIR fluorescence turn-on crimsonpublishers.com |

Catalytic Roles in Organic Transformations and Reaction Methodologies

In the field of organic synthesis, quinoline derivatives can play a crucial role as ligands in transition metal catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate to a metal center, such as palladium, modifying its electronic and steric environment. soton.ac.uk This modulation of the catalyst's properties can enhance its activity and selectivity in various organic transformations, including cross-coupling reactions like the Suzuki and Heck reactions. nih.govresearchgate.net

While this compound itself might not be the catalyst, it can serve as a ligand platform. The amine and halogen substituents can be further modified to create more complex ligand structures. For instance, quinoline-based amide ligands have been shown to be effective in palladium-catalyzed Suzuki coupling reactions. researchgate.net The ability of the quinoline substrate itself to act as a ligand has also been explored in one-pot cross-coupling and C-H functionalization reactions, streamlining synthetic processes. soton.ac.uk The development of novel quinoline-based ligands is an active area of research for creating more efficient and robust catalytic systems for the synthesis of complex organic molecules. nih.govmdpi.com

Table 4: Quinoline Derivatives in Catalytic Organic Reactions

| Reaction Type | Catalyst/Ligand System | Substrates | Key Feature |

|---|---|---|---|

| Suzuki Coupling | Palladium/Quinoline-amide ligand | Aryl halides, Phenylboronic acid | High efficiency with low Pd loading researchgate.net |

| Heck Coupling | Palladium(II) acetate (B1210297) | 2-Iodoaniline, α,β-Unsaturated carbonyls | Synthesis of 3-substituted quinolin-2(1H)-ones nih.gov |

| C-H Functionalization | Palladium (ligand-free) | Quinoline as substrate and ligand | One-pot process, fluorescent products soton.ac.uk |

Corrosion Inhibition Mechanisms and Surface Interaction Studies

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. kfupm.edu.saresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu The adsorption process is facilitated by the presence of heteroatoms (like nitrogen in the quinoline ring and the amino group) and the π-electrons of the aromatic system. researchgate.net

The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, while the π-electrons can also interact with the metal surface. This leads to the formation of a stable, adsorbed film. Substituents on the quinoline ring play a significant role in the efficiency of inhibition. The presence of bromine and chlorine in this compound, along with the amino group, would likely enhance its adsorption capabilities and, consequently, its corrosion inhibition efficiency. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.gov These studies often reveal that quinoline derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. bohrium.com

Table 5: Corrosion Inhibition Performance of Representative Quinoline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|

| Quinoline-3-carboxylate (P-2) | 1 mM | 94.1 | Langmuir bohrium.com |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | Not specified biointerfaceresearch.com |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10⁻³ M | 90 | Not specified najah.edu |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-Bromo-8-chloroquinolin-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) on a halogenated quinoline precursor. For example, 4,7-dichloroquinoline can react with ammonia under reflux in ethanol or methanol to introduce the amine group at position 4, followed by bromination at position 6 . To optimize reaction conditions:

- Use factorial design to test variables like solvent polarity (ethanol vs. methanol), temperature (reflux vs. lower), and catalyst presence.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts.

- Characterize intermediates (e.g., 6-brominated derivatives) using NMR and mass spectrometry to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.